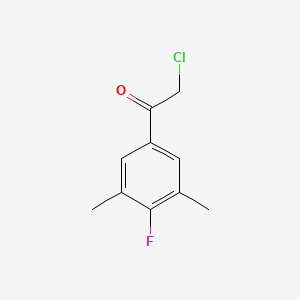

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYMXRQJCIZXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239708 | |

| Record name | 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176548-89-3 | |

| Record name | 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176548-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

$$

\text{4-fluoro-3,5-dimethylbenzaldehyde} + \text{chloroacetyl chloride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one}

$$

This Friedel-Crafts type acylation is the cornerstone of the synthesis, where the aromatic aldehyde undergoes electrophilic substitution by the chloroacetyl moiety.

Detailed Preparation Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Drying of reagents and apparatus | Oven-dried glassware, anhydrous solvents | Prevents hydrolysis of chloroacetyl chloride |

| 2 | Addition of 4-fluoro-3,5-dimethylbenzaldehyde to anhydrous solvent (e.g., dichloromethane) | Stirring at 0 °C to room temperature | Controls reaction exotherm |

| 3 | Slow addition of chloroacetyl chloride dropwise | Maintain temperature below 5 °C | Minimizes side reactions |

| 4 | Addition of Lewis acid catalyst (AlCl3) | Stoichiometric or slight excess | Catalyzes electrophilic substitution |

| 5 | Stirring under inert atmosphere (N2 or Ar) for 2–4 hours | Temperature gradually raised to ambient | Ensures complete reaction |

| 6 | Quenching reaction with ice-cold water | Controlled addition | Hydrolyzes complex and stops reaction |

| 7 | Extraction with organic solvent (e.g., ethyl acetate) | Multiple washes | Removes impurities |

| 8 | Drying organic layer over anhydrous MgSO4 or Na2SO4 | Removes residual water | |

| 9 | Concentration under reduced pressure | Rotary evaporator | Obtains crude product |

| 10 | Purification by recrystallization or column chromatography | Solvent system: hexane/ethyl acetate | Yields pure 2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one |

Reaction Conditions and Optimization

- Temperature: Maintaining low temperature during reagent addition is critical to control reaction rate and selectivity.

- Anhydrous Conditions: Essential to prevent hydrolysis of chloroacetyl chloride, which would reduce yield.

- Catalyst Loading: Typically 1.0 to 1.2 equivalents of AlCl3 are used; excess can lead to side reactions.

- Solvent Choice: Dichloromethane or chloroform are preferred for their inertness and ability to dissolve reagents.

Research Findings and Yield Data

| Parameter | Reported Data | Source/Notes |

|---|---|---|

| Yield | Typically 70-85% | Dependent on reaction scale and purification method |

| Purity | >95% (by NMR and GC-MS) | Confirmed by spectral analysis |

| Reaction Time | 2-4 hours | Can be shortened with microwave assistance in related methods |

| Scale | From milligram to multi-gram scale | Scalable with careful control of conditions |

Analytical Confirmation

- NMR Spectroscopy: Confirms the presence of the chloroacetyl group and substitution pattern on the aromatic ring.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C10H10ClFO (MW 200.64 g/mol).

- Infrared Spectroscopy: Characteristic carbonyl stretch (~1700 cm⁻¹) and C–Cl stretching vibrations.

- Chromatography: TLC and HPLC used for monitoring reaction progress and purity.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst | Solvent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-fluoro-3,5-dimethylbenzaldehyde + chloroacetyl chloride | AlCl3 | DCM or chloroform | 0–25 °C, 2-4 h, anhydrous | 70-85% | Well-established, straightforward | Requires strict anhydrous conditions |

| Vilsmeier–Haack (Hypothetical) | Aromatic precursor + POCl3 + DMF | None | DMF | 0–60 °C, 0.5–6 h | Not reported | Potential for higher yield, shorter time | Not validated for this compound |

| Metal-Free (Emerging) | DMSO + cyanuric chloride | None | Various | Ambient, radical mechanism | Not reported | Environmentally friendly | Experimental, unproven for target |

This comprehensive overview of the preparation methods of 2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one highlights the established Friedel-Crafts acylation as the primary synthetic route, with detailed procedural steps, reaction conditions, and optimization parameters. Emerging synthetic strategies may offer future alternatives but require further validation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Conducted in alcohol solvents like methanol or ethanol at room temperature.

Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed

Nucleophilic substitution: Produces substituted ethanones.

Reduction: Yields the corresponding alcohol.

Oxidation: Results in the formation of carboxylic acids.

Scientific Research Applications

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The fluoro and methyl groups influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent variations, synthesis methods, physical properties, and applications:

Structural Analogs and Key Differences

Biological Activity

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one, also known by its CAS number 176548-89-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8ClF

- Molecular Weight : 188.61 g/mol

- CAS Number : 176548-89-3

- Purity : >95% (available for research purposes) .

The biological activity of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one primarily stems from its ability to interact with various biological targets. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and potential to penetrate biological membranes, facilitating interaction with cellular targets.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes such as α-glucosidase and urease. These enzymes are critical in carbohydrate metabolism and nitrogen metabolism, respectively. In vitro studies reported IC50 values for α-glucosidase inhibition ranging from 2.50 µM to 17.50 µM, suggesting a potent inhibitory profile compared to standard drugs like acarbose .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various substituted ethanones included 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was evaluated for its potential as an α-glucosidase inhibitor. The results revealed that it significantly reduced glucose absorption in vitro, which could have implications for diabetes management .

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.